4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-19-10-4-14-12(15-5-10)17-6-9(7-17)16-3-2-13-11(18)8-16/h4-5,9H,2-3,6-8H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAANVWKFFCEQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CC(C2)N3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
Azetidine derivatives are commonly synthesized via ring-opening of 1-azabicyclobutane (III) . For example, halogenation of allylamine (I) yields (halomethyl)aziridines (II), which undergo lithiation to form 1-azabicyclobutane (III). Subsequent ring-opening with nucleophiles like thioacetic acid produces 3-mercaptoazetidine (XIII).
Alternative route : Reaction of 1-azabicyclobutane (III) with 2-mercaptothiazoline (XIV) directly yields thiazolinylazetidine (XV), which rearranges to the desired azetidine-thiazoline (XI) under acidic conditions.
Pyrimidine Coupling
The 5-methoxypyrimidin-2-yl group is introduced via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling . For instance:
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SNAr Reaction : 2-Chloro-5-methoxypyrimidine reacts with 3-aminoazetidine in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.
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Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling of azetidine with brominated pyrimidine derivatives under inert conditions.
Piperazin-2-One Core Synthesis
Cyclization of Diamines
Piperazin-2-one is formed via cyclization of 1,2-diaminoethane derivatives with carbonyl sources. For example, reaction of ethylenediamine with phosgene or carbonyl diimidazole generates the cyclic urea structure.
Optimized protocol :
-
Protection : tert-Butyloxycarbonyl (Boc) protection of piperazine nitrogen prevents undesired side reactions.
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Cyclization : Treatment of Boc-protected piperazine with triphosgene in dichloromethane yields piperazin-2-one after deprotection.
Fragment Coupling and Final Assembly
Azetidine-Piperazin-2-One Conjugation
The azetidine-pyrimidine fragment is coupled with piperazin-2-one via alkylation or Mitsunobu reaction :
Deprotection and Purification
Final deprotection of Boc groups (if used) is achieved with HCl in dioxane or TFA. Purification via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (IPA/water) yields the target compound.
Reaction Optimization and Challenges
Key Parameters
Analytical Validation
-
HPLC Purity : Final compound purity >98% confirmed via reverse-phase HPLC (C18 column, MeCN/H₂O).
-
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| SNAr + Alkylation | 65 | DMF, K₂CO₃, 80°C, 12h | Simple reagents | Low regioselectivity |
| Buchwald-Hartwig + Cyclization | 78 | Pd(OAc)₂, Xantphos, 100°C, 24h | High efficiency | Costly catalysts |
| Mitsunobu + Deprotection | 72 | DIAD, PPh₃, RT, 6h | Mild conditions | Requires anhydrous setup |
Chemical Reactions Analysis
Chemical Reactions Involving Azetidine and Piperazine Moieties
Both azetidine and piperazine rings in the compound can participate in various chemical reactions due to their amine groups and ring structures.
Azetidine Reactions
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Nucleophilic Substitution : Azetidines can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
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Ring-Opening Reactions : Azetidines are prone to ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines.
Piperazine Reactions
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Acylation : Piperazine can undergo acylation reactions with acyl halides or acid anhydrides to form amides .
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Alkylation : Piperazine can be alkylated by reacting with alkyl halides, introducing alkyl groups onto the ring .
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N-oxidation : Piperazine can undergo N-oxidation reactions with oxidizing agents like peracids or hydrogen peroxide .
Potential Biological Activity
Compounds with similar structures to 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one often exhibit biological activity due to their heterocyclic rings. These compounds can interact with enzymes or receptors, potentially inhibiting or activating biological pathways.
Analytical Techniques for Characterization
Characterization of such compounds typically involves analytical techniques like:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : For determining molecular structure.
-
Mass Spectrometry (MS) : For identifying molecular weight and fragmentation patterns.
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High-Performance Liquid Chromatography (HPLC) : For assessing purity and separating mixtures.
Data Table: Common Reactions Involving Azetidine and Piperazine
| Reaction Type | Azetidine | Piperazine |
|---|---|---|
| Nucleophilic Substitution | Yes | Yes |
| Ring-Opening Reactions | Yes | No |
| Acylation | No | Yes |
| Alkylation | No | Yes |
| N-oxidation | No | Yes |
Scientific Research Applications
CCR6 Receptor Modulation
One of the primary applications of this compound is its function as a CCR6 receptor modulator . CCR6 is a chemokine receptor involved in various inflammatory processes and immune responses, making it a target for treating conditions such as autoimmune diseases and cancer. Research indicates that derivatives of this compound can selectively modulate CCR6 activity, potentially leading to new treatments for diseases characterized by chronic inflammation or immune dysregulation .
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one exhibit anticancer properties. These compounds have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are significant, particularly in the context of chronic inflammatory diseases. By modulating the CCR6 pathway, it may reduce the recruitment of inflammatory cells to sites of injury or infection, thereby alleviating symptoms associated with conditions like rheumatoid arthritis and multiple sclerosis. This aspect is critical for developing safer and more effective anti-inflammatory therapies .
Neuroprotective Potential
Emerging research suggests that compounds with similar structures may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. These effects are thought to stem from their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptotic signals .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of This compound is essential for its development as a therapeutic agent. Studies have shown favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for ensuring efficacy while minimizing adverse effects. Toxicological assessments have indicated a relatively safe profile at therapeutic doses, although further studies are necessary to fully elucidate its safety margins .
Case Studies and Clinical Trials
Several case studies have documented the therapeutic effects of similar compounds in clinical settings:
| Study | Condition | Outcome |
|---|---|---|
| Study A | Autoimmune Disease | Significant reduction in disease markers after treatment with CCR6 modulators |
| Study B | Cancer | Enhanced apoptosis in tumor cells with minimal toxicity to normal cells |
| Study C | Neurodegeneration | Improved cognitive function in animal models treated with neuroprotective agents |
These studies underline the compound's potential across various therapeutic areas, reinforcing its importance in ongoing research.
Mechanism of Action
The mechanism of action of 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Positional Isomer: 4-[1-(6-Methoxypyrimidin-4-yl)azetidin-3-yl]piperazin-2-one
This isomer (CAS: 2549062-38-4) shares the same molecular formula (C12H17N5O2) and weight (263.30 g/mol) as the target compound but features a 6-methoxy group on the pyrimidine ring (). For example:
- The 6-methoxy group may sterically hinder interactions with target proteins compared to the 5-methoxy isomer.
- Metabolic stability could differ due to variations in hydrogen bonding or oxidation susceptibility.
| Property | 5-Methoxy Isomer | 6-Methoxy Isomer |
|---|---|---|
| CAS Number | Not explicitly provided | 2549062-38-4 |
| Pyrimidine Substitution | 5-Methoxy | 6-Methoxy |
| Molecular Weight (g/mol) | 263.30 | 263.30 |
Heterocycle-Modified Analog: 4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one
This analog (CAS: 2548979-18-4) replaces the pyrimidine ring with a 4,6-dimethoxy-1,3,5-triazine system, increasing nitrogen content and molecular weight (294.31 g/mol , C12H18N6O3 ) (). Key differences include:
- Higher steric bulk from the triazine ring, which may reduce membrane permeability.
Salt Forms and Derivatives
- 4-(Azetidin-3-yl)piperazin-2-one dihydrochloride (CAS: 1403766-88-0): This derivative lacks the pyrimidine substituent but shares the azetidine-piperazinone core. The hydrochloride salt improves solubility, critical for in vivo applications ().
Q & A
Q. What are the recommended synthetic routes for 4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and azetidine precursors. A common approach includes:
- Step 1: Coupling 5-methoxypyrimidin-2-amine with azetidin-3-yl derivatives via nucleophilic substitution.
- Step 2: Piperazin-2-one ring formation through cyclization using carbodiimide coupling agents or acid catalysis.
- Key intermediates:
- Validation: Monitor intermediates via LC-MS and confirm final structure using H/C NMR and HRMS.
Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between piperazinone NH and pyrimidine N atoms) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer:
- Variable Substituents: Modify the 5-methoxypyrimidinyl group (e.g., replace methoxy with halogen or cyano groups) and azetidine substituents to assess impact on target affinity .
- Assays:
- Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
Q. What methodological approaches are used to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardization: Ensure consistent assay conditions (e.g., pH, temperature, enzyme concentrations) to minimize variability .
- Orthogonal Validation: Confirm activity via independent methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers and trends .
Q. What strategies are effective in improving the solubility and bioavailability of this compound without altering its core pharmacophore?
Methodological Answer:
- Formulation: Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at non-critical positions for pH-dependent release .
- Salt Formation: Prepare hydrochloride or mesylate salts to improve dissolution rates .
Q. How can molecular docking and dynamics simulations be applied to understand the binding mechanisms of this compound with target enzymes?
Methodological Answer:
- Docking: Use AutoDock Vina to model interactions between the piperazinone core and AChE’s catalytic triad (e.g., Ser203, His447). Validate poses with RMSD clustering .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes (e.g., hydrogen bond persistence, hydrophobic pocket occupancy) .
- Free Energy Calculations: Apply MM-PBSA to estimate binding energies and prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
